molecular formula C20H20BrF3N6O2 B2573181 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 532968-19-7

1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2573181
CAS No.: 532968-19-7
M. Wt: 513.319
InChI Key: OJZFREPFHILKOX-UHFFFAOYSA-N
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Description

1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated imidazo[1,2-a]pyrimidine core, a nitro-substituted phenyl ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyrimidine core, which is then brominated at the 3-position. The brominated intermediate is subsequently reacted with a piperazine derivative that contains the nitro-substituted phenyl ring. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The piperazine ring can be modified by introducing different substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted piperazine derivatives

Scientific Research Applications

1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-({3-chloro-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
  • 1-({3-iodo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
  • 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-amino-4-(trifluoromethyl)phenyl]piperazine

Uniqueness

The uniqueness of 1-({3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity, while the nitro group contributes to its potential bioactivity. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-5,7-dimethyl-2-[[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrF3N6O2/c1-12-9-13(2)29-18(21)15(26-19(29)25-12)11-27-5-7-28(8-6-27)16-4-3-14(20(22,23)24)10-17(16)30(31)32/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZFREPFHILKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CN3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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